O-[4-(tert-Butyl)phenyl]hydroxylamine
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Overview
Description
O-[4-(tert-Butyl)phenyl]hydroxylamine is an organic compound with the molecular formula C10H15NO It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a phenyl ring substituted with a tert-butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(tert-Butyl)phenyl]hydroxylamine typically involves the reaction of 4-tert-butylphenylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
O-[4-(tert-Butyl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.
Scientific Research Applications
O-[4-(tert-Butyl)phenyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various functionalized compounds.
Biology: The compound can be used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and other materials, where its unique chemical properties can enhance the performance of the final product.
Mechanism of Action
The mechanism by which O-[4-(tert-Butyl)phenyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
O-tert-Butylhydroxylamine: A similar compound where the hydroxylamine group is attached to a tert-butyl group without the phenyl ring.
N,N-bis(4-tert-butylphenyl)hydroxylamine: A derivative with two tert-butylphenyl groups attached to the hydroxylamine.
Uniqueness
O-[4-(tert-Butyl)phenyl]hydroxylamine is unique due to the presence of both the phenyl ring and the tert-butyl group, which confer distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other hydroxylamine derivatives.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
O-(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7H,11H2,1-3H3 |
InChI Key |
PMVADAUDRGWARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)ON |
Origin of Product |
United States |
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